molecular formula C13H10ClNO2S B8343733 3-(5-Chloro-pyridin-2-ylsulfanyl)-benzoic acid methyl ester

3-(5-Chloro-pyridin-2-ylsulfanyl)-benzoic acid methyl ester

Cat. No. B8343733
M. Wt: 279.74 g/mol
InChI Key: PGCAJJQAYBIIKX-UHFFFAOYSA-N
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Patent
US08927549B2

Procedure details

A solution of 3-(5-chloro-pyridin-2-ylsulfanyl)-benzoic acid methyl ester (780 g, 2.8 mmol) and NaOH (500 mg, 12 mmol) in methanol:THF:water (1:1:1, 6 mL) was stirred at room temperature for 8 h. Solvents were evaporated. Crude mass was taken in water (40 mL), acidified to pH 4.0 and extracted with ethyl acetate. Evaporation of ethyl acetate provided 3-(5-chloro-pyridin-2-ylsulfanyl)-benzoic acid (580 mg).
Quantity
780 g
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Name
methanol THF water
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([S:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][N:12]=2)[CH:5]=1.[OH-].[Na+]>CO.C1COCC1.O>[Cl:17][C:14]1[CH:15]=[CH:16][C:11]([S:10][C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[C:3]([OH:18])=[O:2])=[N:12][CH:13]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
780 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)SC1=NC=C(C=C1)Cl)=O
Name
Quantity
500 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
methanol THF water
Quantity
6 mL
Type
solvent
Smiles
CO.C1CCOC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation of ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)SC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.